4-{(1E)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}-2-methoxyphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]-2-METHOXYPHENOL typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-chlorobenzyl chloride with piperazine under basic conditions.
Coupling Reaction: The piperazine intermediate is then coupled with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-1-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1E)-1-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]-2-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1E)-1-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]-2-METHOXYPHENOL involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: An antihistamine and anxiolytic with a piperazine ring.
Flunarizine: A calcium channel blocker with a piperazine moiety.
Uniqueness
4-[(1E)-1-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]-2-METHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H24ClN3O2 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-C-methylcarbonimidoyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24ClN3O2/c1-15(16-7-8-19(25)20(13-16)26-2)22-24-11-9-23(10-12-24)14-17-5-3-4-6-18(17)21/h3-8,13,25H,9-12,14H2,1-2H3/b22-15+ |
InChI Key |
NZUFXICBKOAXQH-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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